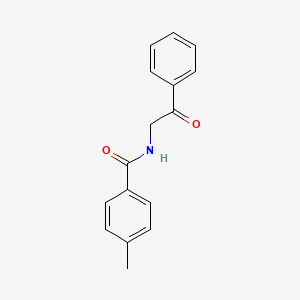![molecular formula C16H11ClFNO2S B5673302 3-(2-chloro-6-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B5673302.png)
3-(2-chloro-6-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with (4-methoxyphenyl)acetonitrile in the presence of sodium hydroxide and a catalytic amount of tert-butylammonium bromide. This reaction produces a crystalline solid that, upon recrystallization, yields the target compound. The crystalline form is suitable for structural analysis by X-ray diffraction, confirming the molecule's conformation and geometry (Naveen et al., 2006).
Molecular Structure Analysis
The molecular structure of 3-(2-Chloro-6-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile has been determined through crystallographic studies. These studies reveal that the olefinic bond in the compound tends to have a Z-configuration, which is independent of the substituents' size on the heterocyclic rings. The crystal structure obtained from X-ray diffraction provides detailed insights into the compound's structural conformation (Naveen et al., 2006).
Chemical Reactions and Properties
This compound is capable of undergoing deprotonation of the α-carbon and subsequent alkylation, which is a crucial reaction for extending its chemical utility. The presence of a fluorine atom in the compound makes it a valuable dipolarophile for constructing bioactive heterocycles. Its reactivity and transformations into various heterocyclic compounds highlight its significance in medicinal chemistry and drug synthesis (Naveen et al., 2006).
properties
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO2S/c1-11-5-7-12(8-6-11)22(20,21)13(10-19)9-14-15(17)3-2-4-16(14)18/h2-9H,1H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXKMMDRHURMKH-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=C(C=CC=C2Cl)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=C(C=CC=C2Cl)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chloro-6-fluorophenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5673232.png)
![1-(cyclopropylcarbonyl)-N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5673234.png)
![2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5673248.png)
![ethyl 4-[(2-furylmethyl)amino]-7,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5673250.png)
![2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5673264.png)
![N-methyl-4-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine](/img/structure/B5673269.png)
![1-(3-chloro-5-fluorobenzyl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5673278.png)

![3-{4-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-4-oxobutyl}-4(3H)-quinazolinone](/img/structure/B5673284.png)
![2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5673287.png)
![9-methoxy-10-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-2,3,4,5-tetrahydropyrido[1,2-d][1,4]diazepin-7(1H)-one hydrochloride](/img/structure/B5673293.png)

![3-methoxy-1-{2-oxo-2-[4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepan-1-yl]ethyl}pyridin-2(1H)-one](/img/structure/B5673307.png)
![9-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5673314.png)